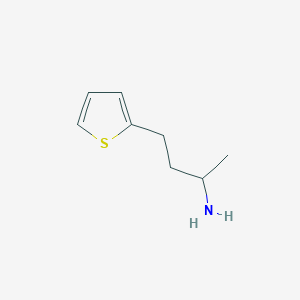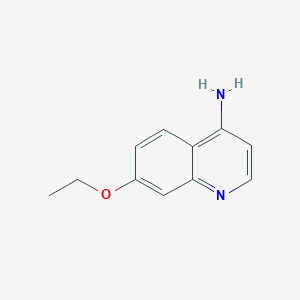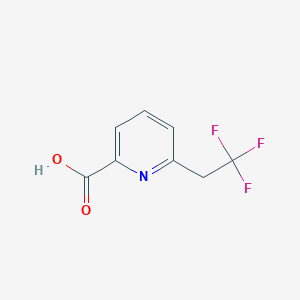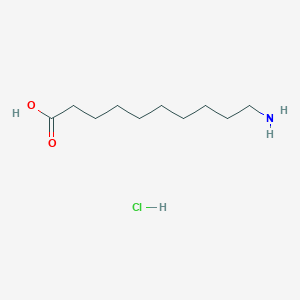
10-Aminodecanoic acid hydrochloride salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Aminodecanoic acid hydrochloride salt is a chemical compound characterized by a linear alkyl chain of ten carbon atoms with an amino group (-NH2) at one end and a carboxylic acid group (-COOH) at the other, forming a hydrochloride salt. This compound is known for its versatility in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Aminodecanoic acid hydrochloride salt typically involves the reaction of 10-Aminodecanoic acid with hydrochloric acid. The process can be summarized as follows:
Starting Material: 10-Aminodecanoic acid.
Reaction with Hydrochloric Acid: The 10-Aminodecanoic acid is dissolved in an appropriate solvent, and hydrochloric acid is added to the solution.
Formation of Hydrochloride Salt: The reaction mixture is stirred, and the hydrochloride salt precipitates out of the solution.
Purification: The precipitated salt is filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reaction: Large quantities of 10-Aminodecanoic acid are reacted with hydrochloric acid in industrial reactors.
Continuous Stirring and Monitoring: The reaction conditions, such as temperature and pH, are continuously monitored and adjusted to ensure optimal yield.
Filtration and Drying: The resulting hydrochloride salt is filtered, washed, and dried using industrial filtration and drying equipment.
Chemical Reactions Analysis
Types of Reactions
10-Aminodecanoic acid hydrochloride salt undergoes various chemical reactions, including:
Amidation: Reaction with carboxylic acids to form amides.
Esterification: Reaction with alcohols to form esters.
Coupling Reactions: Reaction with other molecules to form conjugates.
Common Reagents and Conditions
Amidation: Typically involves reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions.
Esterification: Involves reagents like alcohols and acid catalysts such as sulfuric acid.
Coupling Reactions: Utilizes reagents like carbodiimides and activated esters.
Major Products Formed
Amides: Formed from amidation reactions.
Esters: Formed from esterification reactions.
Conjugates: Formed from coupling reactions with other molecules.
Scientific Research Applications
10-Aminodecanoic acid hydrochloride salt has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various compounds.
Biology: Utilized in the preparation of hydrogels and polymer-drug conjugates.
Medicine: Employed in targeted drug delivery and tissue engineering.
Industry: Applied in surface modifications and the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 10-Aminodecanoic acid hydrochloride salt involves its ability to react with various functional groups. The amino group (-NH2) can form stable amide bonds with carboxylic acids, while the carboxylic acid group (-COOH) can react with primary amines. These reactions enable the compound to serve as a versatile linker in bioconjugation and other applications.
Comparison with Similar Compounds
Similar Compounds
10-Aminododecanoic acid: Similar structure but with a longer alkyl chain.
10-Aminoundecanoic acid: Similar structure but with a different alkyl chain length.
3-Aminodecanoic acid: Similar structure but with the amino group at a different position.
Uniqueness
10-Aminodecanoic acid hydrochloride salt is unique due to its specific alkyl chain length and the position of the amino group, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specialized applications such as targeted drug delivery and tissue engineering.
Properties
Molecular Formula |
C10H22ClNO2 |
|---|---|
Molecular Weight |
223.74 g/mol |
IUPAC Name |
10-aminodecanoic acid;hydrochloride |
InChI |
InChI=1S/C10H21NO2.ClH/c11-9-7-5-3-1-2-4-6-8-10(12)13;/h1-9,11H2,(H,12,13);1H |
InChI Key |
FVSCZNTZLWFPPE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(=O)O)CCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


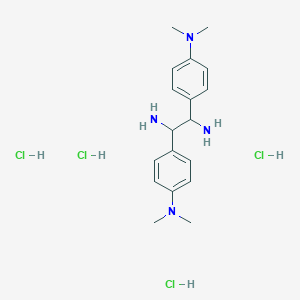

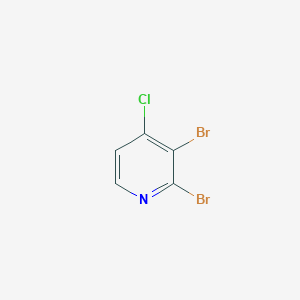
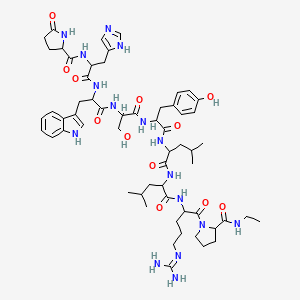


![7-[(2-aminocyclohexyl)amino]-5-[(3-methyl-1H-indol-7-yl)amino]-3H-pyrido[3,4-d]pyridazin-4-one](/img/structure/B12108596.png)
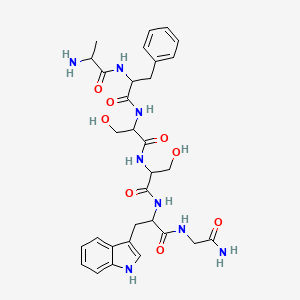
![methyl (E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B12108601.png)
![(2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B12108603.png)

